Uridine, 2'-deoxy-5-(2-propynyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

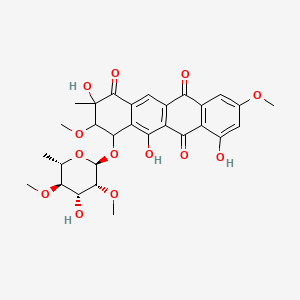

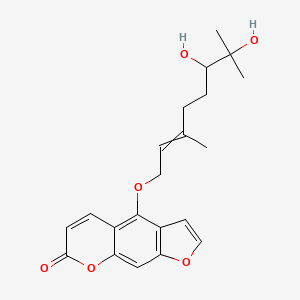

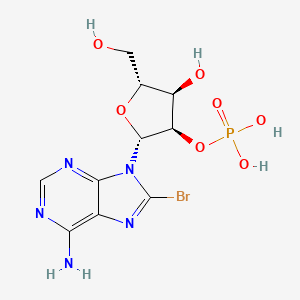

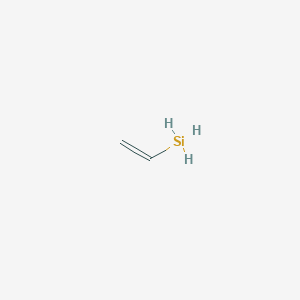

“Uridine, 2’-deoxy-5-(2-propynyloxy)-” is a modified form of uridine, a nucleoside that is one of the building blocks of RNA . It is a pyrimidine nucleoside, which means it has a pyrimidine base (uracil) attached to a sugar (ribose) . The modification involves replacing a hydroxyl group in the 2’ position of the ribose with a propynyloxy group .

Molecular Structure Analysis

The molecular structure of “Uridine, 2’-deoxy-5-(2-propynyloxy)-” can be inferred from its name. It is likely to have a structure similar to uridine, but with a propynyloxy group attached to the 5 position of the uracil base and a hydrogen atom instead of a hydroxyl group at the 2’ position of the sugar .

Applications De Recherche Scientifique

Antiviral Activity Against Influenza A Virus

Uridine derivatives of 2-deoxy sugars have shown potential as antiviral compounds against Influenza A Virus . These compounds target the glycan processing steps during the maturation of viral glycoproteins . The most active compounds showed inhibitory effects on influenza virus A/ostrich/Denmark/725/96 (H5N2) infection in Madin-Darby canine kidney (MDCK) cells .

Anti-Hepatitis C Virus Activity

These compounds have also been evaluated for their antiviral properties against Hepatitis C Virus (HCV) . Using cell culture-derived HCV (HCVcc), HCV pseudoparticles (HCVpp), and replicon cell lines, two compounds showed high anti-HCV activity . These compounds significantly reduced HCVcc propagation and impaired the infectivity of produced HCVpp due to the inhibition of the correct maturation of viral glycoproteins .

Antiviral Activity Against Tick-Borne Encephalitis Virus

The antiviral properties of these compounds have also been analyzed against two strains of the tick-borne encephalitis virus .

Anticancer Activity on Head and Neck Cancer Cells

Propargyloxy derivatives have shown potential anticancer activity on head and neck cancer cells . The fisetin derivative statistically significantly increases the number of cells in the G2/M phase and increases cyclin B1 levels . A statistically significant increase in the number of apoptotic cells after being exposed to the tested compound was also observed .

Synthetic Intermediates and Building Blocks

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Inhibitors of Salicylate Synthase from M. Tuberculosis

In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester was isolated .

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18)/t7-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTKQPVPFHMJNK-FXBDTBDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine, 2'-deoxy-5-(2-propynyloxy)- | |

CAS RN |

65367-85-3 |

Source

|

| Record name | Propynyloxy-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065367853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)